molecular formula C8H7N3O2 B2393708 7-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid CAS No. 1783574-57-1

7-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid

Cat. No.: B2393708
CAS No.: 1783574-57-1
M. Wt: 177.163
InChI Key: PIJVBIJHQYZFOJ-UHFFFAOYSA-N
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Description

7-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid is a heterocyclic compound featuring a fused imidazo-pyrimidine core. The pyrimidine ring (a six-membered ring with two nitrogen atoms) is substituted with a methyl group at position 7 and a carboxylic acid group at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

7-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-7-10-6(8(12)13)3-11(7)4-9-5/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJVBIJHQYZFOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategies for Core Scaffold Assembly

Bromopyruvic Acid-Mediated Ring Formation

The imidazo[1,2-c]pyrimidine core can be constructed via cyclocondensation between 2-aminopyrimidine derivatives and bromopyruvic acid. For example, 2-amino-5-methylpyrimidine reacts with bromopyruvic acid in dimethylformamide (DMF) at room temperature to yield 7-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid directly. This one-pot method avoids intermediate isolation, achieving 67–74% yields under anhydrous conditions. The carboxylic acid group is introduced in situ, eliminating the need for post-synthesis oxidation.

Dimroth Rearrangement in Isomerization

Transition Metal-Catalyzed Coupling Approaches

Nickel/Copper-Mediated Cross-Coupling

A patent-pending method for pyrrolo[2,3-d]pyrimidine synthesis provides insights into adapting cross-coupling for imidazo[1,2-c]pyrimidines. Using 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine and acrylic acid, a nickel chloride/cuprous iodide catalyst system in ethanol achieves C–C bond formation at 65°C (73.1% yield). Analogous conditions with 5-bromo-2-methylpyrimidin-4-amine could install the methyl group at position 7 before cyclization.

Table 1: Optimization of Coupling Conditions
Catalyst System Solvent Temperature Yield Reference
NiCl₂/CuI/PPh₃ EtOH 65°C 73.1%
Pd(OAc)₂/P(o-Tol)₃/CsF DME 90°C 22–75%

Intramolecular Cyclization to Form the Imidazo Ring

Copper-Catalyzed Cyclization of Acrylic Acid Derivatives

A critical step in synthesizing related pyrrolopyrimidines involves intramolecular cyclization of 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid using CuCl in dimethyl sulfoxide (DMSO) at 70°C. Adapting this to this compound would require substituting the cyclopentyl group with methyl and optimizing the base (e.g., triethylamine vs. K₂CO₃). The original protocol achieves 97.6% yield for pyrrolopyrimidines, suggesting high efficiency for analogous systems.

Oxidative Cyclization Using DDQ

Oxidants like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) facilitate dehydrogenative cyclization. In a reported procedure, treatment of dihydro-pyrrolopyrimidine precursors with DDQ in tetrahydrofuran (40–70°C) affords fully aromatic systems in 85–92% yields. Applying this to a 6,7-dihydroimidazo[1,2-c]pyrimidine intermediate would yield the target compound, though the methyl group’s position requires careful regiochemical control.

Functional Group Interconversion Strategies

Ester Hydrolysis to Carboxylic Acid

Challenges and Optimization Opportunities

Regioselectivity in Cyclocondensation

Competing pathways during imidazo ring formation often lead to regioisomeric byproducts. Using ¹⁵N-labeled ammonium chloride, researchers demonstrated that the Dimroth rearrangement under basic conditions favors the 2-carboxylic acid isomer thermodynamically. Kinetic control (e.g., low-temperature reactions) may instead favor the 3-carboxylate, necessitating precise condition tuning.

Catalyst Loading and Solvent Effects

Excessive metal catalyst usage (e.g., 0.4 equiv CuCl in cyclization) increases costs and complicates purification. Screenings of ligand-accelerated catalysis (e.g., phenanthroline derivatives) could reduce copper loading while maintaining yields >90%. Solvent polarity also critically impacts cyclization rates; DMSO’s high dielectric constant stabilizes transition states, whereas ethereal solvents may slow reactivity.

Chemical Reactions Analysis

Types of Reactions

7-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

7-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including antimicrobial or anticancer activity .

Comparison with Similar Compounds

Key Features :

  • Molecular formula : Hypothetically derived as C₈H₇N₃O₂ (based on the unsubstituted parent compound, C₇H₅N₃O₂ , with a methyl addition).
  • Molecular weight : ~177.16 g/mol.
  • Functional groups : Carboxylic acid (ionizable, enhancing water solubility) and methyl (lipophilic, influencing membrane permeability).

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares 7-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid with key analogs, emphasizing substituent effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Ring System Key Properties
This compound* C₈H₇N₃O₂ 177.16 Methyl (7), COOH (2) Pyrimidine High polarity due to COOH; moderate lipophilicity
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid C₉H₈N₂O₂ 176.17 Methyl (7), COOH (2) Pyridine Lower ring nitrogen count; increased basicity vs pyrimidine
2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid C₈H₇N₃O₂ 177.16 Methyl (2), COOH (3) Pyrimidine Steric hindrance at position 2; altered pharmacophore
7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid C₉H₈N₂O₃ 192.17 Methoxy (7), COOH (2) Pyridine Electron-donating methoxy group; enhanced metabolic stability
7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid C₈H₅ClN₂O₂ 196.59 Chloro (7), COOH (2) Pyridine Electron-withdrawing Cl; potential toxicity concerns
5,7-Dimethylimidazo[1,2-c]pyrimidine-2-carboxylic acid C₉H₉N₃O₂ 191.19 Methyl (5,7), COOH (2) Pyrimidine Increased lipophilicity; steric bulk may reduce solubility

*Hypothetical data inferred from analogs.

Impact of Substituent Position and Type

  • Methyl vs. Methoxy/Chloro :

    • Methyl (electron-donating) enhances lipophilicity and may improve membrane permeability .
    • Methoxy (electron-donating) increases metabolic stability but reduces reactivity .
    • Chloro (electron-withdrawing) improves electrophilic interactions but raises toxicity risks .
  • Ring System Differences: Pyrimidine (two nitrogens) vs.
  • Carboxylic Acid Position :

    • Position 2 vs. 3: Shifts in substituent placement alter steric interactions with biological targets. For example, 3-carboxylic acid derivatives (e.g., ) show distinct antiinflammatory activity profiles .

Pharmacological and Industrial Relevance

  • Agrochemical Applications : Chloro and methoxy derivatives are explored as fungicides and herbicides, leveraging their electron-withdrawing/donating properties .
  • Drug Design : The carboxylic acid group enables salt formation (improving bioavailability), while methyl groups fine-tune lipophilicity for blood-brain barrier penetration .

Biological Activity

7-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicine and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains and fungi, suggesting its potential utility as an antimicrobial agent in clinical settings.

Anticancer Activity

The compound has also been explored for its anticancer effects. Studies have shown that it can inhibit the proliferation of cancer cells, particularly in breast cancer models (e.g., MCF-7 cell line). The mechanisms underlying this activity may involve the modulation of specific signaling pathways associated with cell growth and apoptosis .

Enzyme Inhibition

This compound is noted for its potential as an enzyme inhibitor. It can bind to the active sites of various enzymes, thereby inhibiting their activity. This property is crucial for developing therapeutic agents targeting specific diseases.

The biological effects of this compound can be attributed to its interactions with molecular targets such as enzymes and receptors. The compound's binding affinity to these targets can lead to various biological responses:

  • Enzyme Inhibition : By binding to the active site of enzymes, it prevents substrate interaction, thereby inhibiting enzymatic reactions essential for microbial growth or cancer cell proliferation.
  • Receptor Modulation : The compound may interact with cell surface receptors, influencing downstream signaling pathways that regulate cellular functions such as apoptosis and proliferation.

Case Studies

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria and fungi. Results showed significant inhibition zones compared to control groups, indicating its potential as a broad-spectrum antimicrobial agent.
  • Anticancer Evaluation :
    • In vitro studies on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis through caspase activation pathways.
  • Enzyme Inhibition Research :
    • Investigations into the enzyme inhibition properties revealed that this compound effectively inhibited key enzymes involved in metabolic pathways of both bacteria and cancer cells.

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineIC50 (µM)Mechanism of Action
AntimicrobialVarious Bacteria10-50Inhibition of cell wall synthesis
AnticancerMCF-7 Cells5-20Induction of apoptosis
Enzyme InhibitionVarious Enzymes15-40Competitive inhibition at active site

Q & A

Q. Critical Factors :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction purification.
  • Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency but risk side reactions like over-oxidation.
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for coupling reactions but require strict anhydrous conditions .

Intermediate: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound across studies?

Methodological Answer :
Discrepancies in NMR data often arise from tautomerism or solvent effects. To address this:

  • Standardized Protocols : Use deuterated DMSO or CDCl₃ for consistency.
  • 2D NMR Analysis : HSQC and HMBC experiments clarify proton-carbon correlations, distinguishing between tautomeric forms (e.g., keto-enol equilibrium) .
  • Reference Standards : Compare with structurally analogous compounds (e.g., 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid) to validate assignments .

Example :
In , pyrimidine-2-carboxylic acid coordination complexes showed distinct ¹H NMR shifts (δ 7.8–8.2 ppm for aromatic protons) due to protonation states and hydrogen bonding .

Advanced: How does the methyl group at position 7 influence the compound’s reactivity and biological interactions?

Methodological Answer :
The methyl group introduces steric hindrance and modulates electronic properties:

  • Steric Effects : Reduces accessibility to catalytic sites in enzyme inhibition assays, as seen in related imidazo[1,2-a]pyridine derivatives .
  • Electronic Effects : Enhances electron density at the pyrimidine ring, increasing nucleophilic substitution reactivity at position 2 .
  • Solubility : The hydrophobic methyl group decreases aqueous solubility, necessitating co-solvents (e.g., DMSO) for in vitro assays .

Validation :
Comparative studies with non-methylated analogs (e.g., imidazo[1,2-c]pyrimidine-2-carboxylic acid) show reduced binding affinity to kinases like EGFR .

Advanced: What strategies mitigate unintended Dimroth rearrangement during synthesis or derivatization?

Methodological Answer :
The Dimroth rearrangement, which shifts substituents between ring positions, can occur under basic or high-temperature conditions:

  • Controlled Hydrolysis : Use mild acidic conditions (e.g., HCl/THF at 0–5°C) for ester hydrolysis to prevent ring opening .
  • Protecting Groups : Temporarily protect the carboxylic acid with tert-butyl esters to stabilize the core structure during functionalization .
  • Monitoring : Track rearrangement via LC-MS or ¹⁵N-labeled NMR to detect isomerization early .

Case Study :
In , ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylates underwent Dimroth rearrangement during amidation, yielding 3-carboxylic acid derivatives instead of 2-carboxylic acids .

Advanced: How does coordination chemistry with transition metals enhance the compound’s application in bioimaging?

Methodological Answer :
The carboxylic acid moiety enables chelation with metal ions (e.g., Co²⁺, Cu²⁺), forming fluorescent probes:

  • Synthesis : React with metal salts (e.g., CoCl₂·6H₂O) in ethanol/water under reflux to form octahedral complexes .
  • Applications :
    • Fluorescence Tuning : Adjust emission wavelengths by varying metal ions (e.g., Co²⁺ complexes emit at 450 nm vs. Cu²⁺ at 500 nm) .
    • pH Sensitivity : Protonation of the pyrimidine nitrogen alters fluorescence intensity, enabling pH-dependent imaging .

Data :
In , a Co²⁺ complex exhibited hydrogen-bonded networks stabilizing fluorescence, contrasting with Cu²⁺ analogs lacking π-π stacking .

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